N-(4-chlorophenyl)-N-methyl-3-[4-(methylcarbamoyl)phenyl]imidazo[1,2-a]pyrazine-6-carboxamide
Übersicht
Beschreibung
KDU691 is an antimalarial compound. It inhibits recombinant P. vivax phosphatidylinositol 4-kinase (PI4K) with an IC50 value of 1.5 nM. KDU691 is selective for P. vivax PI4K over recombinant human PI4KβIII and PI3Kα, -β, -ɣ, and -δ (IC50s = 7.9, 8.8, 2.4, 8, and 3.4 µM, respectively), as well as VPS34 (IC50 = >9.7 µM) and 36 additional kinases in a panel of lipid and protein kinases (IC50s = >10 µM). It is active against P. falciparum and P. yoelii schizonts (IC50s = 0.06 and 0.04 µM, respectively), as well as P. cynomolgi schizonts and hypnozoites (IC50s = 0.11 and 0.2 µM, respectively). KDU691 completely prevents, but does not eradicate established, P. cynomolgi infection in rhesus monkeys when administered at a dose of 20 mg/kg.
KDU691 is a plasmodium PI4K inhibitor (IC50 values of 0.18 μM and 0.061 μM against hypnozoite forms and liver schizontsm, respectively). KDU691 selectively inhibits dihydroartemisinin-pretreated Plasmodium falciparum ring-stage parasites.
Wissenschaftliche Forschungsanwendungen
Malaria Control and Elimination
KDU691 is used in the control and elimination of malaria, which is threatened by the emergence and spread of resistance to artemisinin-based combination therapies (ACTs) .
Inhibition of Dihydroartemisinin-Pretreated Plasmodium Falciparum
KDU691 selectively inhibits dihydroartemisinin-pretreated Plasmodium falciparum ring-stage parasites . This is significant because when an artemisinin-sensitive Plasmodium falciparum strain is exposed to artemisinin derivatives such as dihydroartemisinin (DHA), a small population of the early ring-stage parasites can survive drug treatment by entering cell cycle arrest or dormancy .
Targeting Dormant Parasites
After the removal of the drug, these dormant parasites can resume growth . KDU691 is used to target these dormant parasites, which has been linked to the recrudescence of parasites after monotherapy with artemisinin and possibly contributes to artemisinin resistance .
4. Inhibition of Plasmodium Phosphatidylinositol-4-OH Kinase (PI4K) KDU691 is a specific inhibitor of Plasmodium phosphatidylinositol-4-OH kinase (PI4K) . While KDU691 shows no activity against rings, it is highly inhibitory against dormant rings .
Activity Against Artemisinin-Resistant Strains
KDU691 also kills dormant rings of Plasmodium falciparum artemisinin-resistant strains expressing mutant K13 . This is significant because resistance to ACTs has spread and is now established in several regions .
Potential Use in Combination Therapies
Given its unique mechanism of action and its activity against artemisinin-resistant strains, KDU691 could potentially be used in combination therapies to enhance the effectiveness of current treatments and delay the onset of drug resistance .
Wirkmechanismus
Target of Action
The primary target of KDU691 is the Plasmodium phosphatidylinositol-4-OH kinase (PI4K) . This enzyme plays a crucial role in the life cycle of the Plasmodium parasite, which is responsible for malaria .
Mode of Action
KDU691 selectively inhibits the Plasmodium PI4K, particularly in dihydroartemisinin-pretreated Plasmodium falciparum ring-stage parasites . The compound shows no activity against normal ring stages but is highly inhibitory against dormant rings . This selective inhibition results in the death of the dormant ring-stage parasites .
Biochemical Pathways
The inhibition of Plasmodium PI4K by KDU691 affects the phosphoinositide signaling pathway, which is essential for the survival and proliferation of the Plasmodium parasite . By inhibiting PI4K, KDU691 disrupts the normal functioning of this pathway, leading to the death of the parasite .
Pharmacokinetics
The effectiveness of kdu691 against plasmodium parasites suggests that it has suitable pharmacokinetic properties for antimalarial activity .
Result of Action
The primary molecular effect of KDU691 is the inhibition of Plasmodium PI4K, leading to disruption of the phosphoinositide signaling pathway . On a cellular level, this results in the death of dihydroartemisinin-pretreated Plasmodium falciparum ring-stage parasites . This action makes KDU691 a potential candidate for the treatment of malaria, particularly in cases where the parasites have developed resistance to other antimalarial drugs .
Action Environment
Like all drugs, the efficacy and stability of kdu691 could potentially be influenced by factors such as temperature, ph, and the presence of other substances
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-N-methyl-3-[4-(methylcarbamoyl)phenyl]imidazo[1,2-a]pyrazine-6-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O2/c1-24-21(29)15-5-3-14(4-6-15)19-11-26-20-12-25-18(13-28(19)20)22(30)27(2)17-9-7-16(23)8-10-17/h3-13H,1-2H3,(H,24,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMFFISSODJRDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)C2=CN=C3N2C=C(N=C3)C(=O)N(C)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N-methyl-3-[4-(methylcarbamoyl)phenyl]imidazo[1,2-a]pyrazine-6-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.